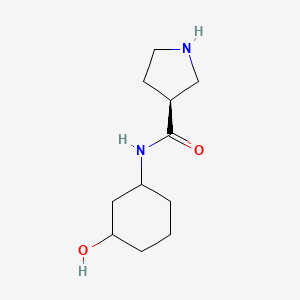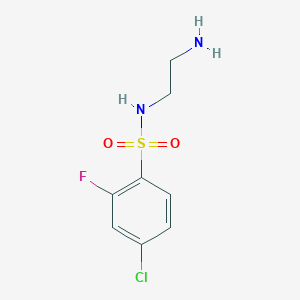![molecular formula C20H28N4O2 B13249734 tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a benzyl group and a methyl-pyrazole moiety
Preparation Methods
The synthesis of tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring followed by its attachment to the pyrrolidine ring.
Addition of the tert-Butyl Carbamate Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.
Industrial Applications: It may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[1-benzyl-4-(1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate: Lacks the methyl group on the pyrazole ring, which may affect its biological activity.
tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-yl]carbamate: The position of the methyl group on the pyrazole ring is different, potentially altering its interaction with molecular targets.
tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate: The pyrazole ring is substituted at a different position, which may influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C20H28N4O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
tert-butyl N-[1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)22-18-14-24(11-15-8-6-5-7-9-15)13-17(18)16-10-21-23(4)12-16/h5-10,12,17-18H,11,13-14H2,1-4H3,(H,22,25) |
InChI Key |
HQYMBLMGRPVIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)




![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)


![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)

![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)

![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
